molecular formula C8H18ClN3 B3019955 N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride CAS No. 1955539-73-7

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride

Cat. No.: B3019955
CAS No.: 1955539-73-7
M. Wt: 191.7
InChI Key: HOBVUULXNGFDRY-UHFFFAOYSA-N
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Description

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes a cyclopropane ring and a tert-butylamino group. This compound has a molecular weight of 191.7 g/mol and is often used in pharmaceutical testing and other research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride typically involves the reaction of tert-butylamine with cyclopropanecarboximidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride can be compared with other similar compounds, such as:

  • N-(tert-butylamino)cyclopropanecarboxamide
  • N-(tert-butylamino)cyclopropanecarboxylate
  • N-(tert-butylamino)cyclopropanecarboximidate

These compounds share similar structural features but differ in their functional groups and chemical properties. This compound is unique due to its specific combination of a cyclopropane ring and a tert-butylamino group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N'-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.ClH/c1-8(2,3)11-10-7(9)6-4-5-6;/h6,11H,4-5H2,1-3H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBVUULXNGFDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NN=C(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/N=C(/C1CC1)\N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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